4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate
Description
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate is a structurally complex molecule featuring a 4H-pyran core fused with a 1,3,4-thiadiazole moiety and a 3-chlorobenzoate ester. The 4H-pyran scaffold is recognized for its pharmacological versatility, including anti-mycobacterial and antifungal properties, as demonstrated in studies on related derivatives . The thiadiazole ring enhances bioactivity due to its electron-deficient nature, while the 3-chloro substituent on the benzoate group likely influences lipophilicity and target binding.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-4-3-5-11(19)6-10/h3-8H,2,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFADQDOJTRNCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyran ring, a thiadiazole moiety, and various functional groups, which may contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately . The structure can be broken down into key components:
| Component | Structural Features | Biological Activity |
|---|---|---|
| Thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran | Fused pyran ring | Antifungal activity |
| Benzoate | Ester functionality | Diverse biological effects |
This combination of features suggests potential synergistic effects that enhance biological activity compared to similar compounds.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar thiadiazole structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interaction with specific enzymes or receptors critical for microbial survival .
Antifungal Activity
The pyran ring structure contributes to antifungal properties. Research has demonstrated that certain derivatives can inhibit the growth of fungi such as Candida albicans, showing promising results in terms of minimum inhibitory concentration (MIC) values .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes. For example, studies have shown that related compounds can act as inhibitors for acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized compounds similar to this compound against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between the structural modifications and increased antibacterial potency, with some derivatives achieving MIC values as low as .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications on the thiadiazole and pyran rings significantly influence interaction strength and specificity, providing insights for optimizing therapeutic applications.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the thiadiazole moiety through condensation reactions.
- Synthesis of the pyran ring via cyclization methods.
- Final esterification to yield the benzoate derivative.
Each step requires careful control of reaction conditions to ensure high yields and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with four analogs differing in substituents on the benzoate ring or thiadiazole moiety. Data are derived from structural analogs in the provided evidence (see Table 1 ).
Table 1: Structural and Physicochemical Comparison
*Inferred from structurally similar 4H-pyran derivatives .
Key Comparative Insights
In contrast, the 3-nitro group () introduces steric bulk and polarity, which may reduce bioavailability despite stronger electron withdrawal . The 3,4-dimethoxy derivative () has the highest molecular weight (531.6), likely exceeding optimal ranges for drug-likeness (traditionally <500), which could limit absorption .
Anti-Mycobacterial Activity
- demonstrates that 4H-pyran derivatives with simple substituents (e.g., methyl, phenyl) exhibit activity against M. bovis. The chloro substituent in the target compound may retain this activity, whereas electron-donating groups (e.g., methoxy) could diminish efficacy .
Chemical Stability The ester linkage in the benzoate group is susceptible to hydrolysis. Electron-withdrawing substituents (Cl, NO₂) may stabilize the ester against hydrolysis compared to electron-donating groups (OMe) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
